BX471 hydrochloride

Overview

Description

BX471 hydrochloride, also known as ZK-811752 hydrochloride, is a potent, selective non-peptide CCR1 antagonist . It has a Ki of 1 nM for human CCR1 and exhibits 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4 .

Molecular Structure Analysis

The molecular formula of BX471 hydrochloride is C21H25Cl2FN4O3 . It has a molecular weight of 471.3 g/mol . The InChI key is XQYASZNUFDVMFH-CQSZACIVSA-N .

Scientific Research Applications

Neuroprotective Agent in Parkinson’s Disease

BX471 hydrochloride has been studied for its neuroprotective properties, particularly in the context of Parkinson’s disease (PD). It acts as an antagonist to the C-C chemokine receptor type 1 (CCR1), which plays a significant role in neuroinflammation, a key factor in PD progression. In a mouse model of MPTP-induced nigrostriatal degeneration, BX471 hydrochloride treatment reduced neuroinflammatory state by regulating glial activation, NF-κB pathway, proinflammatory enzymes, and cytokines overexpression .

Therapeutic Agent for Allergic Rhinitis

In the field of immunology, BX471 hydrochloride has shown promise as a therapeutic agent for allergic rhinitis (AR). It suppresses inflammation by blocking primary ligands of CCR1, leading to a reduction in Th2 cytokines and infiltration of inflammatory cells to nasal tissues. In an ovalbumin-induced AR mouse model, BX471 hydrochloride significantly relieved symptoms and downregulated nasal proinflammatory factors .

Anti-Inflammatory Effects in Sepsis

BX471 hydrochloride’s role as an anti-inflammatory agent has been explored in the context of sepsis. It is a potent nonpeptide CCR1 antagonist that has been evaluated for both prophylactic and therapeutic treatment in cecal ligation and puncture-induced sepsis in mice. The compound’s effects on the underlying mechanisms of sepsis are an area of active research .

Modulation of Immune Cell Infiltration

The compound’s ability to modulate immune cell infiltration makes it a candidate for further study in various inflammatory and autoimmune conditions. By antagonizing CCR1, BX471 hydrochloride can reduce the infiltration of immune cells, including mast cells and lymphocyte T activation, which are often implicated in the pathogenesis of autoimmune disorders .

Control of Neuroimmune Mechanisms

BX471 hydrochloride’s impact on neuroimmune mechanisms is particularly relevant in neurodegenerative diseases. Its antagonistic action on CCR1 can help control the neuroimmune and neuroinflammatory mechanisms that contribute to diseases like PD, potentially opening up new avenues for immunotherapy .

Regulation of Proinflammatory Enzymes and Cytokines

The compound’s influence on proinflammatory enzymes and cytokines has therapeutic implications. By blocking CCR1, BX471 hydrochloride can decrease the overexpression of these inflammatory mediators, which are involved in the pathophysiology of various inflammatory diseases .

Potential in Immunotherapy Development

Given its various immunomodulatory effects, BX471 hydrochloride holds potential in the development of new immunotherapies. Targeting CCR1 could be a valuable strategy in creating treatments for conditions where inflammation plays a central role .

Impact on T Regulatory Cells

The effect of BX471 hydrochloride on T regulatory cells (Treg) is another area of interest. Treg cells play a crucial role in maintaining immune tolerance and preventing autoimmune responses. BX471 hydrochloride treatment has been associated with an upregulation of Treg cells, which could have significant implications for the treatment of allergic and autoimmune diseases .

Mechanism of Action

Target of Action

BX471 hydrochloride is a potent, selective non-peptide antagonist that primarily targets the C-C chemokine receptor type 1 (CCR1) . CCR1 is a G-protein-coupled receptor that plays a crucial role in the recruitment and activation of leukocytes, a type of white blood cell involved in the immune response .

Mode of Action

BX471 hydrochloride interacts with its target, CCR1, by displacing the endogenous CCR1 ligands MIP-1a, RANTES, and MCP-3 . This displacement inhibits a number of CCR1-mediated effects in leukocytes, including calcium mobilization and migration . The compound exhibits a Ki of 1 nM for human CCR1, indicating a high affinity for this receptor .

Biochemical Pathways

The action of BX471 hydrochloride affects several biochemical pathways. By blocking CCR1, it downregulates the mRNA expression of ICAM-1, P-selectin, and E-selectin . These molecules play key roles in leukocyte recruitment and adhesion, which are critical steps in the inflammatory response. Furthermore, BX471 hydrochloride inhibits the TNF-α activated NF-kB pathway, leading to a decrease in Th2 cytokines, IL-1β, VCAM-1, GM-CSF, RANTES, and MIP-1α expression levels .

Pharmacokinetics

In animal studies, BX471 has shown a bioavailability of 60% in dogs when administered either orally or intravenously .

Result of Action

The action of BX471 hydrochloride results in a variety of molecular and cellular effects. It significantly reduces inflammatory responses in conditions such as sepsis and allergic rhinitis . This is achieved by inhibiting eosinophil recruitment, suppressing the production of proinflammatory mediators, and upregulating T regulatory cells . In addition, it prevents monocyte recruitment in inflammation sites in rheumatoid arthritis patients .

Safety and Hazards

properties

IUPAC Name |

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUCNQBAWUHKLS-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183019 | |

| Record name | BX 471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BX471 hydrochloride | |

CAS RN |

288262-96-4 | |

| Record name | BX 471 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288262964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX 471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BX-471 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L350B5LO1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

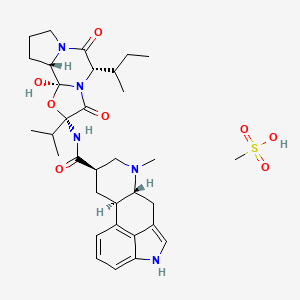

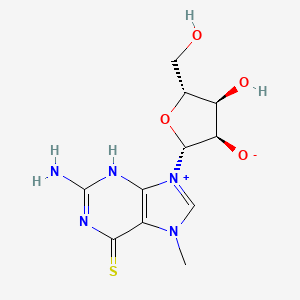

![(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1232074.png)

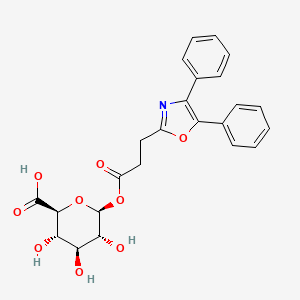

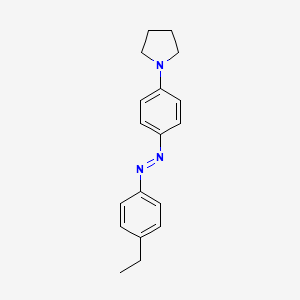

![(16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione](/img/structure/B1232080.png)